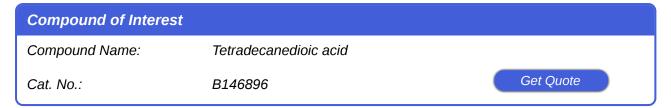


# Solubility of Tetradecanedioic Acid in Organic Solvents: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **tetradecanedioic acid** in various organic solvents. The information is compiled to assist researchers, chemists, and formulation scientists in academia and the pharmaceutical industry. This document summarizes available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

### **Core Concepts in Solubility**

**Tetradecanedioic acid** (C<sub>14</sub>H<sub>26</sub>O<sub>4</sub>), a long-chain dicarboxylic acid, exhibits solubility characteristics that are crucial for its application in chemical synthesis, polymer production, and pharmaceutical formulations. Its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents due to the presence of two carboxylic acid functional groups. As is common with many organic acids, the solubility of **tetradecanedioic acid** is also significantly influenced by temperature, generally increasing as the temperature rises.[1]

### **Quantitative Solubility Data**

The following table summarizes the available quantitative solubility data for **tetradecanedioic acid** in selected organic solvents at standard conditions. While comprehensive datasets across



a wide range of solvents and temperatures are not readily available in published literature, the provided values offer a key insight into its solubility profile.

Solvent	Temperature (°C)	Solubility	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	25	52 mg/mL[2]	201.27 mM[2]	Requires sonication for dissolution.[3]
Dimethyl Sulfoxide (DMSO)	Not Specified	50 mg/mL[3]	193.53 mM[3]	Requires sonication for dissolution.[3]
Ethanol	25	< 1 mg/mL[2]	-	Slightly soluble.
Methanol	Not Specified	Slightly Soluble[4]	-	Qualitative observation.
Water	Not Specified	0.2 mg/mL[5][6]	-	Practically insoluble.[6]

### **Experimental Protocols for Solubility Determination**

A precise understanding of solubility requires standardized experimental procedures. The static equilibrium method, often coupled with gravimetric analysis, is a widely accepted technique for determining the solubility of a solid compound in a solvent.

### Static Equilibrium Method (Shake-Flask)

This method involves creating a saturated solution of the solute in the solvent at a controlled temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

- **Tetradecanedioic acid** (high purity)
- Selected organic solvents (analytical grade)

### Foundational & Exploratory





- · Temperature-controlled orbital shaker or water bath
- Analytical balance (±0.0001 g)
- Thermostatically controlled oven
- Syringe filters (e.g., 0.45 µm PTFE)
- Vials with screw caps
- Pipettes and other standard laboratory glassware

#### Procedure:

- Sample Preparation: Add an excess amount of tetradecanedioic acid to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.
- Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that solid-liquid equilibrium is reached. The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.
- Phase Separation: Once equilibrium is established, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant
  using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to
  avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter
  into a pre-weighed vial. This step is critical to remove any suspended solid particles.
- Concentration Analysis (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without degrading the tetradecanedioic acid. c. Once the solvent has completely evaporated, cool



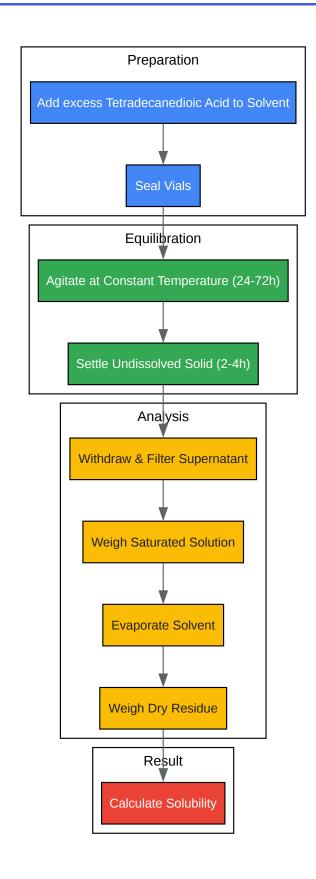
the vial in a desiccator and weigh it to determine the mass of the dissolved solid. d. Repeat the drying and weighing steps until a constant mass is achieved.

- Calculation of Solubility: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.
  - g/100g solvent: Solubility = (mass of residue / (mass of solution mass of residue)) \* 100

### **Experimental Workflow Visualization**

The following diagram illustrates the logical flow of the static equilibrium method for determining the solubility of **tetradecanedioic acid**.





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Caption: Workflow for Solubility Determination.



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